2-Bromo-2',3',5'-tri-O-acetylinosine chemical properties
2-Bromo-2',3',5'-tri-O-acetylinosine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-2',3',5'-tri-O-acetylinosine
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-2',3',5'-tri-O-acetylinosine, a pivotal intermediate in the synthesis of novel nucleoside analogs for drug discovery and biochemical research. While direct experimental data for this specific compound is sparse in publicly accessible literature, this document synthesizes information from closely related structures and established principles of purine chemistry to offer a robust profile. We will delve into its chemical identity, expected physicochemical properties, logical synthetic pathways, and spectral characteristics. A significant focus is placed on its reactivity, particularly at the C-2 position, which enables its use as a versatile precursor for a wide array of 2-substituted inosine derivatives. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this and similar halogenated nucleoside intermediates.
Chemical Identity and Structure
2-Bromo-2',3',5'-tri-O-acetylinosine is a protected ribonucleoside derivative. The core structure consists of a hypoxanthine base, which is brominated at the 2-position of the purine ring. The associated ribose sugar is fully protected with acetyl groups at the 2', 3', and 5' positions. These acetyl groups render the molecule more lipophilic compared to its unprotected parent, inosine, enhancing its solubility in organic solvents commonly used in synthesis.[1] This protection strategy is crucial for preventing unwanted side reactions at the hydroxyl groups of the ribose moiety during subsequent chemical transformations of the purine base.
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Systematic Name: (2R,3R,4R,5R)-2-(acetyloxymethyl)-5-(2-bromo-6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-3,4-diyl diacetate
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Molecular Formula: C₁₆H₁₇BrN₄O₈
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Molecular Weight: 473.24 g/mol
Physicochemical Properties
Quantitative experimental data for 2-Bromo-2',3',5'-tri-O-acetylinosine are not widely published. However, we can infer its properties based on its structure and data from its non-brominated precursor, 2',3',5'-tri-O-acetylinosine.
| Property | Value for 2',3',5'-tri-O-acetylinosine (Precursor) | Expected Value for 2-Bromo Derivative |
| Appearance | White Crystalline Solid | White to off-white crystalline solid |
| Melting Point | 234-236 °C | Expected to be higher due to increased molecular weight and polarity |
| Boiling Point | 620.7 °C at 760 mmHg | Expected to be significantly higher |
| Density | 1.62 g/cm³ | Expected to be higher (>1.7 g/cm³) |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | Similar solubility profile |
| Storage Temperature | -20°C | Recommended -20°C, protected from light and moisture |
Data for the precursor, 2',3',5'-tri-O-acetylinosine, sourced from various chemical suppliers.
Synthesis and Purification
The synthesis of 2-Bromo-2',3',5'-tri-O-acetylinosine is best approached as a two-stage process: first, the protection of the parent nucleoside, inosine, followed by the challenging, position-selective bromination of the purine ring.
Part I: Acetylation of Inosine
The initial step involves the peracetylation of inosine to yield 2',3',5'-tri-O-acetylinosine. This is a standard protection procedure that proceeds with high efficiency.
Experimental Protocol: Synthesis of 2',3',5'-tri-O-acetylinosine
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Suspend inosine (1 equivalent) in acetonitrile.
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Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
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Sequentially add triethylamine (approx. 4 equivalents) and acetic anhydride (approx. 3.5 equivalents).
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Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by the slow addition of methanol.
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Concentrate the solution under reduced pressure to yield a solid.
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Wash the solid with a solvent like isopropanol to remove residual reagents and byproducts, affording the pure, acetylated product.[3]
Caption: Workflow for the acetylation of inosine.
Part II: Bromination of the Purine Ring
Direct and selective bromination of the inosine purine ring at the C-2 position is not a trivial transformation. The C-8 position is generally more susceptible to electrophilic substitution. Therefore, a common strategy involves starting from a precursor that already has a functional group at the C-2 position which can be converted to a bromine, such as an amino group (i.e., starting from guanosine).
A plausible, though more complex, route would involve the conversion of 2',3',5'-tri-O-acetylguanosine to the 2-bromo derivative via a Sandmeyer-type reaction.
Conceptual Protocol: Synthesis via Diazotization-Bromination
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Protect guanosine via peracetylation to form 2-amino-2',3',5'-tri-O-acetylinosine (tetra-acetylguanosine).
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Dissolve the acetylated guanosine derivative in a suitable solvent.
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Treat the solution with a diazotizing agent, such as sodium nitrite in the presence of a bromo-acid (e.g., HBr) or an alternative like tert-butyl nitrite with a bromine source (e.g., CuBr₂), at low temperatures (0-5 °C) to form an in-situ diazonium salt.
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The diazonium salt is then displaced by the bromide ion to yield the target 2-Bromo-2',3',5'-tri-O-acetylinosine.
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Purification is typically achieved via column chromatography on silica gel.
This multi-step approach highlights the causality behind experimental design: direct bromination is inefficient, so a more reliable, albeit longer, pathway utilizing a well-established transformation (diazotization of an amine) is chosen for a predictable and clean conversion.
Spectral Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum will show distinct regions. Three sharp singlets between δ 2.0-2.2 ppm will correspond to the nine protons of the three acetyl groups. The protons on the ribose sugar will appear between δ 4.0-6.5 ppm, showing complex splitting patterns (doublets, triplets, or multiplets) due to vicinal coupling. The anomeric proton (H-1') is expected to be a doublet around δ 6.0-6.3 ppm. A key signal will be the singlet for the H-8 proton on the purine ring, expected to appear downfield around δ 8.0-8.5 ppm.
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¹³C NMR: Carbonyl carbons of the acetyl groups will resonate around δ 170 ppm. The methyl carbons of the acetyls will be found upfield around δ 20-21 ppm. The five carbons of the ribose ring will appear in the δ 60-90 ppm range. The purine carbons will be found further downfield, from δ 115-160 ppm.
Mass Spectrometry (MS)
Mass spectrometry is definitive for confirming the presence of bromine.
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Molecular Ion: Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will exhibit a characteristic pair of molecular ion peaks of almost equal intensity.[4] For C₁₆H₁₇BrN₄O₈, these would be [M]⁺ at m/z 472.03 and [M+2]⁺ at m/z 474.03.
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Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI-MS/MS) would likely show characteristic fragmentation. Key fragments would correspond to the neutral loss of ketene (CH₂=C=O, 42 Da) or acetic acid (60 Da) from the acetyl groups. A prominent fragmentation pathway is the cleavage of the glycosidic bond, which would yield two major ions: one for the brominated hypoxanthine base (m/z ~215/217) and one for the tri-acetylated ribose fragment.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by strong absorption bands characteristic of its functional groups:
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~1740-1755 cm⁻¹: Strong C=O stretching from the acetyl ester groups.
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~1680-1700 cm⁻¹: C=O stretching of the purine lactam.
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~1220-1240 cm⁻¹: Strong C-O stretching of the acetyl groups.
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~550-650 cm⁻¹: C-Br stretching.
Reactivity and Chemical Transformations
The primary synthetic value of 2-Bromo-2',3',5'-tri-O-acetylinosine lies in the reactivity of the C-Br bond on the electron-deficient purine ring. This setup is ideal for Nucleophilic Aromatic Substitution (SₙAr) reactions.[5]
The bromine atom at the C-2 position serves as an excellent leaving group, activated by the electron-withdrawing nature of the purine ring system.[6] This allows for the straightforward introduction of a wide variety of nucleophiles.
Mechanism: SₙAr Addition-Elimination
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Addition: A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the purine ring and forming a negatively charged intermediate known as a Meisenheimer complex.
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Elimination: The aromaticity is restored by the elimination of the bromide ion, resulting in the net substitution of bromine with the nucleophile.
Caption: SₙAr pathway for 2-substituted inosine synthesis.
Common Transformations:
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Amination: Reaction with primary or secondary amines (alkyl or aryl) to yield 2-aminoinosine (guanosine) analogs.
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Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form 2-ether derivatives.
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Thiolation: Reaction with thiols to produce 2-thioether analogs.
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Cross-Coupling Reactions: The C-Br bond can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form C-C bonds, although SₙAr is often more direct for this class of substrate.
Applications in Research and Drug Development
2-Bromo-2',3',5'-tri-O-acetylinosine is not an end product but a critical building block. The ability to easily modify the C-2 position of the inosine scaffold is of high value in medicinal chemistry. Inosine and its analogs are recognized by numerous enzymes involved in nucleic acid metabolism and cellular signaling.[7]
By synthesizing libraries of 2-substituted inosine derivatives from this bromo-intermediate, researchers can explore structure-activity relationships (SAR) for various biological targets, including:
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Antiviral Agents: Modified nucleosides can act as chain terminators for viral polymerases or inhibit other essential viral enzymes.[7]
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Anticancer Therapeutics: Analogs can be incorporated into the DNA or RNA of cancer cells, leading to apoptosis, or they can inhibit kinases and other signaling proteins involved in cell proliferation.
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Immunomodulators: Derivatives of purine nucleosides are known to interact with adenosine receptors and other components of the immune system.
Safety, Handling, and Storage
Hazard Identification: While a specific safety data sheet (SDS) is unavailable, based on related halogenated and acetylated compounds, 2-Bromo-2',3',5'-tri-O-acetylinosine should be handled as a potentially hazardous chemical.
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It may be harmful if swallowed, inhaled, or absorbed through the skin.
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It may cause irritation to the skin, eyes, and respiratory tract.
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As an alkylating agent, it should be treated with caution.
Handling and Personal Protective Equipment (PPE):
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Use only in a well-ventilated area, preferably within a chemical fume hood.
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Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Avoid generating dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry, and dark place.
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Long-term storage at -20°C is recommended to prevent degradation, particularly deacetylation.
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Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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